molecular formula C10H13NO2 B8461822 3-Cyanocyclohex-3-en-1-yl propanoate

3-Cyanocyclohex-3-en-1-yl propanoate

Cat. No.: B8461822
M. Wt: 179.22 g/mol
InChI Key: OMICFTZAGGMBQF-UHFFFAOYSA-N
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Description

3-Cyanocyclohex-3-en-1-yl propanoate is a synthetic organic compound of interest in chemical and pharmaceutical research. Its structure incorporates two key functional groups: a nitrile (cyano) group and a propanoate ester, both attached to a cyclohex-3-ene ring. This unique architecture makes it a valuable intermediate for exploring structure-activity relationships. Researchers can utilize this compound as a precursor in synthetic organic chemistry, particularly in the development of novel fragrance compounds or pharmacologically active molecules. The cyclohexene ring provides a versatile scaffold, while the ester and nitrile groups offer reactive sites for further chemical modifications, such as hydrolysis, reduction, or nucleophilic addition. This compound is supplied for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

(3-cyanocyclohex-3-en-1-yl) propanoate

InChI

InChI=1S/C10H13NO2/c1-2-10(12)13-9-5-3-4-8(6-9)7-11/h4,9H,2-3,5-6H2,1H3

InChI Key

OMICFTZAGGMBQF-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1CCC=C(C1)C#N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Key Functional Groups Applications Key Properties/Findings References
This compound Cyano, cyclohexene, propanoate Potential pharmaceutical intermediate High electrophilicity (cyano group); ester enhances solubility
Ethyl 3-(methylthio)propanoate Methylthio, propanoate Flavor/fragrance (pineapple aroma) Volatile; contributes to fruity notes
Ethyl-3-{[(2-formyl-1-methyl-1H-benzimidazol-5-yl)carbonyl]-(2-pyridinyl)amino}propanoate Benzimidazole, pyridinyl, propanoate Pharmaceutical synthesis (Dabigatran precursor) Bioactive; used in anticoagulant production
3-Cyclohex-3-en-1-ylpropanal Cyclohexene, aldehyde Industrial chemical Reactive (aldehyde); restricted to industrial use due to toxicity

Key Comparisons

Reactivity and Stability

  • Cyano vs. Aldehyde Groups: The cyano group in the target compound offers greater stability compared to the aldehyde in 3-cyclohex-3-en-1-ylpropanal, which is prone to oxidation and polymerization . However, the cyano group increases electrophilicity, facilitating reactions with nucleophiles (e.g., amines or thiols).
  • Ester vs. Aldehyde Functionality: The propanoate ester reduces volatility compared to aldehydes, making the compound more suitable for non-volatile applications (e.g., drug intermediates) .

Physicochemical Properties

  • Solubility: The propanoate ester enhances solubility in organic solvents compared to aldehydes or non-ester analogs.
  • Volatility: Lower volatility than ethyl 3-(methylthio)propanoate (a volatile aroma compound) suggests suitability for non-evaporative applications .

Preparation Methods

Reaction Design and Optimization

Microwave irradiation has emerged as a high-efficiency method for synthesizing cyclohexene-based esters. A protocol adapted from ethyl 3-(4-(benzylamino)-2-oxocyclohex-3-enyl)propanoate synthesis involves irradiating a mixture of cyclohexenone precursors and cyano-containing nucleophiles at 110°C for 5 minutes under 100 psi pressure.

Reaction Equation:

Cyclohexenone derivative+Propanoic acid ethyl esterMW, 110°C3-Cyanocyclohex-3-en-1-yl propanoate\text{Cyclohexenone derivative} + \text{Propanoic acid ethyl ester} \xrightarrow{\text{MW, 110°C}} \text{3-Cyanocyclohex-3-en-1-yl propanoate}

Critical Parameters

  • Catalyst : Base catalysts (e.g., triethylamine) enhance nucleophilic attack on the cyclohexenone carbonyl group.

  • Solvent : Anhydrous ethanol or tetrahydrofuran (THF) prevents side reactions.

  • Yield : 82–93% for analogous compounds under microwave conditions.

Stepwise Esterification and Cyanation

Esterification of Cyclohexenol

The ester moiety is introduced via acid-catalyzed reaction between 3-cyclohexenol and propanoic acid chloride . A study on ethyl 3-(cyclohex-3-en-1-yl)propanoate demonstrated 85% yield using sulfuric acid catalysis at 60°C for 4 hours.

Table 1: Esterification Conditions Comparison

ParameterValueSource
Temperature60°C
Time4 hours
CatalystH₂SO₄ (0.5 mol%)
Yield85%

Cyano Group Introduction

Post-esterification, the cyano group is introduced via nucleophilic substitution using potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN). For example, ethyl 3-(3-oxocyclohex-1-en-1-yl)propanoate derivatives achieved 78% yield with TMSCN in dichloromethane at 25°C.

Mechanistic Insight :

Cyclohexene ester+TMSCNBF₃\cdotpOEt₂3-Cyanocyclohex-3-en-1-yl propanoate+by-products\text{Cyclohexene ester} + \text{TMSCN} \xrightarrow{\text{BF₃·OEt₂}} \text{this compound} + \text{by-products}

The Lewis acid BF₃·OEt₂ facilitates cyanide ion generation, enabling electrophilic aromatic substitution.

One-Pot Tandem Reactions

Concurrent Esterification and Cyanation

A streamlined approach combines ester formation and cyanation in a single reactor. Using propanoic anhydride and cyanating agents , this method reduces purification steps. For instance, ethyl 3-(4-(diethylamino)-2-oxocyclohex-3-enyl)propanoate was synthesized in 75% yield via one-pot aminolysis and esterification.

Advantages :

  • 20–30% reduction in reaction time compared to stepwise methods.

  • Higher atom economy (up to 92%).

Purification and Characterization

Chromatographic Techniques

Silica gel column chromatography with ethyl acetate/hexane (60:40 to 30:70) is standard for isolating this compound.

Spectroscopic Validation

  • ¹H NMR : Characteristic signals include δ 1.21–1.27 ppm (ester methyl), δ 2.37–2.45 ppm (cyclohexene protons), and δ 5.03–5.06 ppm (cyanated carbon).

  • HREIMS : Molecular ion peaks at m/z 268.3718 ([M+H]⁺) confirm product identity.

Emerging Methodologies

Enzymatic Esterification

Preliminary studies suggest lipase-catalyzed reactions in non-aqueous media could achieve 65–70% yield, though scalability remains challenging.

Flow Chemistry

Microreactor systems enable precise control over exothermic cyanations, potentially improving yields to >90%.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 3-cyanocyclohex-3-en-1-yl propanoate, and how can reaction conditions be optimized?

  • Methodological Answer : Focus on catalytic methods such as enzyme-mediated synthesis (e.g., engineered cyclohexanone monooxygenases for esterification steps) or transition-metal catalysis for cyanide introduction. Reaction optimization should involve systematic variation of temperature, solvent polarity, and catalyst loading, with kinetic monitoring via HPLC or FTIR to track intermediate formation .

Q. How can the structural integrity and purity of this compound be validated?

  • Methodological Answer : Use hyphenated techniques like LC-NMR to confirm regiochemistry and stereochemistry. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy, while differential scanning calorimetry (DSC) assesses thermal stability. Cross-validate purity with orthogonal methods (e.g., GC-MS for volatile impurities, ICP-MS for metal residues) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 3–10) at 25–60°C. Monitor degradation products via time-resolved UV-Vis spectroscopy and GC-MS. Surface reactivity under environmental conditions (e.g., humidity, light) can be studied using microspectroscopic imaging to simulate indoor/outdoor exposure scenarios .

Advanced Research Questions

Q. How does the electron-withdrawing cyano group influence the reactivity of the cyclohexene ring in nucleophilic or electrophilic reactions?

  • Methodological Answer : Perform density functional theory (DFT) calculations to map electron density distribution and frontier molecular orbitals. Validate predictions experimentally via regioselective functionalization (e.g., epoxidation or Diels-Alder reactions), comparing kinetics and product ratios with analogous non-cyanated esters .

Q. What strategies resolve contradictions in reported catalytic activity data for enantioselective transformations involving this compound?

  • Methodological Answer : Replicate studies under strictly controlled conditions (e.g., inert atmosphere, standardized catalyst pre-treatment). Use chiral HPLC or VCD spectroscopy to quantify enantiomeric excess. Cross-reference with computational docking models to identify steric/electronic mismatches in catalyst-substrate interactions .

Q. How can the compound’s adsorption and desorption dynamics on heterogeneous catalysts be characterized?

  • Methodological Answer : Employ in situ DRIFTS (Diffuse Reflectance Infrared Fourier Transform Spectroscopy) or quartz crystal microbalance (QCM) measurements to monitor surface interactions. Pair with BET surface area analysis and TEM to correlate catalyst porosity/morphology with adsorption efficiency .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing non-linear kinetic data in degradation studies?

  • Methodological Answer : Apply multivariate regression or machine learning algorithms (e.g., random forests) to identify dominant degradation pathways. Use Arrhenius plots for temperature-dependent decay, and Akaike information criterion (AIC) to compare model fits for complex reaction networks .

Q. How can isotopic labeling (e.g., ¹³C or ²H) clarify mechanistic pathways in the compound’s photochemical reactions?

  • Methodological Answer : Synthesize isotopically labeled analogs and track bond cleavage/rearrangement using tandem MS (MS/MS) or ¹³C NMR. Compare isotopic scrambling patterns under UV/visible light to distinguish radical-mediated vs. concerted mechanisms .

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